3-Bromo-5-fenil-4,5-dihidroisoxazol
Descripción general
Descripción
3-Bromo-5-phenyl-4,5-dihydroisoxazole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-phenyl-4,5-dihydroisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-phenyl-4,5-dihydroisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Terapéuticas
Las bases de Schiff sintetizadas a partir de compuestos como 3-Bromo-5-fenil-4,5-dihidroisoxazol han mostrado potencial en terapias analgésicas, antimicrobianas, antiinflamatorias y antidepresivas .
Química Orgánica Sintética
Este compuesto ofrece valiosas perspectivas para que los químicos orgánicos sintéticos diseñen y desarrollen nuevos materiales, particularmente involucrando sistemas de 1,2,4-triazol .
Permeabilidad de la Barrera Hematoencefálica
Los estudios sugieren que los derivados de este compuesto son lipofílicos y podrían cruzar la barrera hematoencefálica, lo cual es crucial para el diseño de fármacos dirigidos al sistema nervioso central .
Propiedades Químicas y Disponibilidad
MilliporeSigma proporciona documentos técnicos y artículos revisados por pares relacionados con This compound, lo que indica su disponibilidad para fines de investigación y desarrollo .
Activación de Mecanismos de Defensa Celular
Este compuesto se ha identificado como que tiene potentes propiedades activadoras en células monocíticas humanas, específicamente dirigidas a Cys151 del dominio BTB de Keap1, que está involucrado en los mecanismos de defensa celular contra el estrés oxidativo .
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-5-phenyl-4,5-dihydroisoxazole are proteins with nucleophilic amino acid residues, such as cysteine, threonine, and serine . These residues are part of a catalytic triad found in various enzymes, including GAPDH (Glyceraldehyde 3-phosphate dehydrogenase) and cathepsin L-like cysteine proteases . These enzymes play crucial roles in various biochemical processes, including glycolysis and protein degradation .
Mode of Action
3-Bromo-5-phenyl-4,5-dihydroisoxazole interacts with its targets through an addition-elimination mechanism . The compound reacts at the C3 position with the nucleophilic amino acid residues of the target proteins . This reaction leads to the formation of a covalent bond, which results in the inactivation of the target enzyme .
Biochemical Pathways
The inactivation of the target enzymes by 3-Bromo-5-phenyl-4,5-dihydroisoxazole affects various biochemical pathways. For instance, the inactivation of GAPDH disrupts the glycolysis pathway, affecting energy production in the cell . Similarly, the inactivation of cathepsin L-like cysteine proteases can impact protein degradation pathways .
Result of Action
The result of the action of 3-Bromo-5-phenyl-4,5-dihydroisoxazole is the inactivation of its target enzymes. This inactivation disrupts the normal functioning of the biochemical pathways in which these enzymes are involved . The disruption of these pathways can lead to changes in cellular metabolism and potentially induce cell death .
Action Environment
The action of 3-Bromo-5-phenyl-4,5-dihydroisoxazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and its ability to form covalent bonds with target proteins . Additionally, the presence of other molecules in the environment can compete with the compound for binding to its target proteins, potentially affecting its efficacy .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-phenyl-4,5-dihydroisoxazole plays a significant role in biochemical reactions, particularly in the modulation of the Nrf2/HO-1 pathway. This compound has been shown to interact with the BTB domain of Keap1, a repressor protein that regulates the activity of the Nrf2 transcription factor . By binding to the Cys151 residue of Keap1, 3-Bromo-5-phenyl-4,5-dihydroisoxazole disrupts the Keap1-Nrf2 interaction, leading to the activation of Nrf2 and subsequent upregulation of heme oxygenase-1 (HO-1) expression . This interaction highlights the compound’s potential in modulating oxidative stress and inflammation.
Cellular Effects
The effects of 3-Bromo-5-phenyl-4,5-dihydroisoxazole on various cell types and cellular processes are profound. In THP-1 human monocytic cells, this compound has been shown to activate the Nrf2/HO-1 axis, leading to increased expression of antioxidant and detoxifying enzymes . This activation results in enhanced cellular protection against oxidative stress and inflammation. Additionally, 3-Bromo-5-phenyl-4,5-dihydroisoxazole influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of Nrf2 .
Molecular Mechanism
At the molecular level, 3-Bromo-5-phenyl-4,5-dihydroisoxazole exerts its effects through specific binding interactions with biomolecules. The compound targets the Cys151 residue of the BTB domain of Keap1, leading to the disruption of the Keap1-Nrf2 interaction . This disruption allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes, thereby upregulating the expression of detoxifying and protective enzymes such as HO-1 . This mechanism underscores the compound’s potential in therapeutic applications aimed at mitigating oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-phenyl-4,5-dihydroisoxazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-phenyl-4,5-dihydroisoxazole maintains its activity over extended periods, with sustained activation of the Nrf2/HO-1 pathway
Dosage Effects in Animal Models
The effects of 3-Bromo-5-phenyl-4,5-dihydroisoxazole vary with different dosages in animal models. At lower doses, the compound effectively activates the Nrf2/HO-1 pathway without causing significant adverse effects . At higher doses, there may be threshold effects and potential toxicity, highlighting the importance of dose optimization in therapeutic applications
Metabolic Pathways
3-Bromo-5-phenyl-4,5-dihydroisoxazole is involved in metabolic pathways that regulate oxidative stress and inflammation. The compound interacts with enzymes and cofactors that modulate the Nrf2/HO-1 axis, leading to changes in metabolic flux and metabolite levels . By upregulating the expression of detoxifying enzymes, 3-Bromo-5-phenyl-4,5-dihydroisoxazole enhances the cellular response to oxidative stress and promotes metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Bromo-5-phenyl-4,5-dihydroisoxazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical factors that determine its efficacy and potential side effects . Studies have shown that 3-Bromo-5-phenyl-4,5-dihydroisoxazole is efficiently transported to target cells, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Bromo-5-phenyl-4,5-dihydroisoxazole is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in determining the precise localization of 3-Bromo-5-phenyl-4,5-dihydroisoxazole, thereby influencing its biochemical properties and therapeutic potential .
Propiedades
IUPAC Name |
3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXKJBBQEFYTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530226 | |
Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-88-4 | |
Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Bromo-5-phenyl-4,5-dihydroisoxazole interact with its target and what are the downstream effects?
A: This compound activates the Nrf2/HO-1 pathway by directly targeting Keap1, a protein that normally inhibits Nrf2 activity. [] Specifically, it modifies Cys151 within the BTB domain of Keap1. [] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). [] This upregulation of HO-1 contributes to cellular protection against oxidative stress and inflammation. []
Q2: How does the structure of 3-Bromo-5-phenyl-4,5-dihydroisoxazole impact its activity compared to other similar compounds?
A: The research highlights that the potency of isoxazoline-based electrophiles in activating the Nrf2/HO-1 pathway depends on the leaving group at the 3-position of the isoxazoline nucleus. [] Additionally, the presence of an additional ring structure on the molecule appears to limit its Nrf2/HO-1 activating properties. [] This suggests that modifications to these specific structural features could be explored to fine-tune the compound's activity and potentially develop more potent analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.